7-Chloro-4-hydroxyquinoline-3-carbonitrile
Overview
Description
7-Chloro-4-hydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O . It is a solid substance and is considered to be a derivative of quinoline .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the reaction of 4,7-dichloroquinoline with glacial acetic acid in anhydrous medium . Another method involves the decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H
. The compound has a molecular weight of 204.62 g/mol . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 204.62 g/mol . and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
- Substituted Cinnoline and Benzo[h]cinnoline Derivatives : 7-Chloro-4-hydroxyquinoline-3-carbonitrile is used in the synthesis of new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles and 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine (Gomaa, 2003).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Novel quinoline derivatives, including this compound, act as corrosion inhibitors for mild steel in acidic media. Their corrosion inhibition properties were studied using various techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarizations (Singh, Srivastava, & Quraishi, 2016).
Computational Studies
- Computational Study on Corrosion Inhibition : The adsorption and corrosion inhibition properties of quinoline derivatives on iron corrosion were investigated using quantum chemical and molecular dynamics simulation approaches. This included assessing global reactivity descriptors and binding energies on Fe surfaces (Erdoğan et al., 2017).
Synthesis and Reactions
- Synthetic Methods and Chemical Reactions : The synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including this compound, were reviewed, focusing on the reactions of chloro and cyano substituents and their use in producing biologically active compounds (Mekheimer et al., 2019).
Antitumor Activities
- Antitumor Evaluation : Novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives were synthesized, some showing inhibition of cancer cell growth, indicating potential in antitumor applications (El-Agrody et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSDUPVFXCHALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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